4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2S.ClH/c22-16-7-5-15(6-8-16)20(27)26(10-2-9-25-11-13-28-14-12-25)21-24-19-17(23)3-1-4-18(19)29-21;/h1,3-8H,2,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXGWJSUMHPDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorobenzo[d]thiazole moiety : Known for its role in various biological activities.
- Morpholinopropyl side chain : Contributes to the compound's pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClF₂N₃OS |
| Molecular Weight | 335.83 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways. The fluorine atoms in its structure enhance lipophilicity, facilitating better membrane permeability and target engagement.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies :
- Mechanistic Insights :
- Case Studies :
Antimicrobial Activity
In addition to anticancer effects, this compound exhibits antimicrobial properties:
- Bacterial Inhibition : Studies have demonstrated efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 10 µg/mL .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with protein synthesis.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with related benzothiazole derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer, Antimicrobial | 5 |
| N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(oxolan-2-yl)methyl)-1,2-oxazole-3-carboxamide | Anticancer | 10 |
| N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide | Moderate cytotoxicity | 15 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride, and how can reaction conditions be optimized for purity?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazol core, followed by sequential substitutions. Key steps include:
- Amide bond formation : Coupling 4-fluorobenzoic acid derivatives with amines under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
- Morpholinopropyl introduction : Alkylation or nucleophilic substitution reactions using 3-morpholinopropylamine, often requiring inert atmospheres and dry solvents (e.g., DMF) .
- Hydrochloride salt formation : Precipitation via HCl gas or aqueous HCl addition in polar solvents (e.g., ethanol) .
- Optimization : Continuous flow reactors (for industrial-scale synthesis) improve yield and purity by enhancing mixing and temperature control . Purity is validated via HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- NMR : , , and NMR to confirm substitution patterns and fluorine positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identification of amide (C=O, ~1650 cm) and morpholine (C-O-C, ~1100 cm) functional groups .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?
- Experimental Design :
- Target-specific assays : Use kinase profiling panels (e.g., Eurofins KinaseScan®) to identify primary targets and rule off-target effects .
- Dose-response studies : Compare IC values across assays to determine potency hierarchy .
- Structural analogs : Synthesize derivatives (e.g., nitro or methoxy substitutions) to isolate structural determinants of activity .
- Data Analysis : Employ statistical tools (e.g., ANOVA) to assess significance and rule out batch-to-batch variability in compound purity .
Q. What computational methods are suitable for predicting the binding mode of this compound with kinase targets?
- Approaches :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability and residue-specific interactions over 100+ ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites for covalent bonding .
Q. How do fluorine substitutions influence the compound’s pharmacokinetic properties and target selectivity?
- Mechanistic Insights :
- Lipophilicity : Fluorine’s electronegativity reduces logP, enhancing solubility but potentially limiting membrane permeability .
- Metabolic stability : labeling tracks metabolic pathways via PET imaging or LC-MS/MS .
- Target engagement : Fluorine’s van der Waals radius (~1.47 Å) optimizes steric fit in hydrophobic kinase pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
